2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and a benzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the o-tolyl group: This step involves the substitution reaction where the o-tolyl group is introduced to the thieno[3,4-c]pyrazole core.
Formation of the benzamide moiety: This involves the reaction of the intermediate compound with benzoyl chloride or benzamide under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The benzamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be compared with other thienopyrazole derivatives and benzamide compounds. Similar compounds include:
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and properties.
Benzamide derivatives: Compounds with the benzamide moiety may exhibit similar pharmacological properties, but the presence of the thieno[3,4-c]pyrazole core in this compound makes it unique.
Biological Activity
2-Chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H16ClN3O3S |
Molecular Weight | 401.9 g/mol |
IUPAC Name | This compound |
Antioxidant Activity
Research has demonstrated that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. A study evaluated the effectiveness of these compounds in protecting erythrocytes from oxidative damage induced by 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated that the thieno[2,3-c]pyrazole derivatives significantly reduced erythrocyte malformations compared to control groups, suggesting their potential as antioxidant agents .
Anti-inflammatory Activity
Thienopyrazole derivatives have been linked to anti-inflammatory effects. Compounds within this class have shown the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in various models. This suggests their potential application in treating inflammatory diseases .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thienopyrazole derivatives. For instance, certain derivatives demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity and inhibiting bacterial growth . The specific mechanisms often involve interaction with bacterial enzymes or receptors.
Case Studies
- Erythrocyte Protection in Fish Models : A study focused on the protective effects of thieno[2,3-c]pyrazole compounds on fish erythrocytes exposed to toxic substances. The findings indicated a marked reduction in oxidative stress markers when treated with these compounds .
- Inhibition of Inflammatory Markers : Another investigation assessed the impact of thienopyrazole derivatives on inflammation-related markers in vitro. Results showed a significant decrease in TNF-α and IL-6 levels upon treatment with these compounds .
Summary of Findings
The biological activity of this compound is promising across several domains:
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-6-2-5-9-17(12)23-18(14-10-25-11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWFHVNMGTNCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.